molecular formula C14H17N3O2 B2909546 Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate CAS No. 869811-51-8

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate

Cat. No.: B2909546
CAS No.: 869811-51-8
M. Wt: 259.309
InChI Key: ZNOXLVUEDTYMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

  • Physical Properties :
    • Solubility: Miscible with water, ethanol, and diethyl ether .
  • Chemical Properties :
    • Reactivity: Demonstrates chemoselectivity in tert-butoxycarbonylation reactions for aromatic and aliphatic amines .

Safety and Hazards

  • Eye and Skin Irritation : Can cause severe eye and skin irritation .

Mechanism of Action

Target of Action

The primary target of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.

Properties

IUPAC Name

tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-6-4-5-7-16-11/h4-7H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXLVUEDTYMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-fluoropyridine (2.6 mL, 30.2 mmol) and tert-butyl 3-cyanoazetidine-1-carboxylate (I-1, 5.0 g, 27.5 mmol) in THF (200 mL) at room temperature was treated with LHMDS (55 mL of a 1.0 M solution in THF, 55 mmol). After 6 h, the reaction mixture was poured into saturated aqueous NH4Cl (200 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate (I-2) as a yellow-brown oil. Analytical LCMS: single peak (214 nm), 3.004 min. This material was used in subsequent reactions without further purification.
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2.6 mL
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200 mL
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